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Compound of Interest |

4-Chloro-5-iodo-6-
Compound Name:

methylpyrimidine
CAS No.: 83410-15-5
Cat. No.: B1590081

Get Quote
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In the landscape of modern medicinal chemistry and drug discovery, substituted pyrimidines
represent a "privileged scaffold.” Their structural motifs are central to numerous biologically
active molecules, from antiviral agents to kinase inhibitors. 4-Chloro-5-iodo-6-
methylpyrimidine is a notable member of this class, engineered as a versatile synthetic
intermediate. Its strategic value lies in the differential reactivity of its two halogen substituents—
the chloro and iodo groups. This allows for selective, sequential functionalization, making it an
invaluable building block for constructing complex molecular architectures and exploring
structure-activity relationships (SAR) in drug development programs. This guide provides a
comprehensive overview of its properties, reactivity, and practical applications.

Core Physicochemical and Structural
Characteristics

4-Chloro-5-iodo-6-methylpyrimidine is commercially available as an off-white solid. Its core
properties, derived from various suppliers and databases, are summarized below for quick
reference. Purity levels are typically high, though it is crucial to consult the Certificate of
Analysis for batch-specific data.
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Property Value Source(s)
CAS Number 83410-15-5
Molecular Formula CsHaCIIN2
Molecular Weight 254.46 g/mol
Appearance Solid, off-white solid
Purity >95% / 97%
SMILES Cclncnc(Cl)cil
PJJIWNAVCYJROL-
INChl Key
UHFFFAOYSA-N
Recommended: 2-8°C or
Storage

-20°C, Protect from light

Structural Representation

The arrangement of the substituents on the pyrimidine ring is key to the molecule's utility. The

chloro, iodo, and methyl groups create a distinct electronic and steric environment that dictates

its reactivity.

Caption: 2D Structure of 4-Chloro-5-iodo-6-methylpyrimidine.

Synthesis & Mechanistic Considerations

While a specific, peer-reviewed synthesis for 4-Chloro-5-iodo-6-methylpyrimidine was not

found in the provided search results, its synthesis can be inferred from established pyrimidine

chemistry. Typically, such compounds are prepared from readily available precursors like

barbituric acid or diethyl malonate derivatives. A plausible synthetic strategy involves:

e Ring Formation: Cyclization of a suitable 1,3-dicarbonyl compound (or equivalent) with an

amidine to form the 6-methylpyrimidine core.

e Halogenation: Subsequent chlorination and iodination steps. The order and specific reagents

(e.g., POCIs for chlorination, N-iodosuccinimide (NIS) for iodination) would be critical to
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achieving the desired substitution pattern. The synthesis often involves multiple steps
including cyclization, methylation, and chlorination.

Reactivity Profile and Strategic Applications in
Synthesis

The primary utility of this reagent stems from the two halogen atoms, which serve as versatile
leaving groups for nucleophilic aromatic substitution (S"Ar) reactions. The carbon-chlorine and
carbon-iodine bonds have different strengths and reactivities, which can be exploited for
selective, stepwise functionalization.

e C4-Cl Bond: The chlorine at the 4-position is activated by the adjacent ring nitrogens, making
it susceptible to displacement by a wide range of nucleophiles (amines, thiols, alcohols, etc.).
This is a cornerstone reaction in the synthesis of many kinase inhibitors and other
pharmaceutical agents.

o C5-1 Bond: The iodine at the 5-position is less activated for SrAr but is an ideal handle for
transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or
Buchwald-Hartwig couplings. This allows for the introduction of aryl, alkynyl, or amino
groups, respectively.

This dual reactivity enables a powerful synthetic strategy: first, perform an SrAr reaction at the
C4 position, then use the C5-iodo group for a subsequent cross-coupling reaction to rapidly
build molecular complexity.

4-Chloro-5-iodo-
6-methylpyrimidine

Base, Solvent
(e.g., DIPEA, DMF)

SrAr Reaction > 4-Substituted-5-iodo-
6-methylpyrimidine

Nucleophile (Nu-H)
e.g., R-NHz

Click to download full resolution via product page

Caption: Workflow for selective SrAr at the C4-chloro position.
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Exemplary Experimental Protocol: Nucleophilic
Aromatic Substitution

This protocol describes a general procedure for the substitution of the 4-chloro group with a
primary or secondary amine. It is a foundational reaction for using this scaffold.

Objective: To synthesize a 4-amino-5-iodo-6-methylpyrimidine derivative.

Materials:

4-Chloro-5-iodo-6-methylpyrimidine (1.0 eq)

Amine nucleophile (1.1 - 1.5 eq)

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 - 3.0 eq)

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent.
Methodology:

¢ Inert Atmosphere: To a dry round-bottom flask, add 4-Chloro-5-iodo-6-methylpyrimidine.
Purge the flask with an inert gas (e.g., Argon or Nitrogen).

o Causality: Using an inert atmosphere is crucial to prevent the introduction of moisture,
which could react with the base or other reagents, leading to side reactions and lower
yields.

e Dissolution: Add anhydrous DMF to dissolve the starting material completely.

o Addition of Reagents: Add the amine nucleophile to the solution, followed by the dropwise
addition of DIPEA at room temperature.

o Causality: DIPEA acts as a scavenger for the HCI generated during the reaction. Its bulky
nature prevents it from acting as a competing nucleophile. Adding it dropwise helps to
control any potential exotherm.

© 2026 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1590081/docs?utm_src=pdf-body#introduction-the-strategic-importance-of-a-multifunctional-scaffold
https://www.benchchem.com/product/b1590081/docs?utm_src=pdf-body#introduction-the-strategic-importance-of-a-multifunctional-scaffold
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590081?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80-
100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until
the starting material is consumed.

o Causality: Heating is often required to overcome the activation energy for SrAr reactions
on heteroaromatic rings. The choice of temperature depends on the nucleophilicity of the
amine.

o Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with
ethyl acetate and wash sequentially with water and brine to remove DMF and excess base.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The resulting crude product can be purified by column
chromatography on silica gel to yield the pure 4-amino-5-iodo-6-methylpyrimidine product.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for CAS 83410-15-5 should always be
consulted, general precautions based on related halo-pyrimidines are warranted.

o Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing,
and safety goggles or a face shield to prevent skin and eye contact.

o Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to
avoid inhalation of dust or vapors. Avoid formation of dust and aerosols.

o First Aid:
o Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do so.

o Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.

o Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store
protected from light.

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590081?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local regulations.

This guide provides a foundational understanding of 4-Chloro-5-iodo-6-methylpyrimidine as
a high-value synthetic intermediate. Its well-defined reactivity profile makes it a powerful tool for
the efficient construction of diverse and complex molecules targeted for biological screening.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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